5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-26-16-13-21-22(25(26)29)9-6-10-23(21)30-18-24(28)27-14-11-20(12-15-27)17-19-7-4-3-5-8-19/h3-10,20H,2,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRZDCLYPPQQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves multiple steps. The synthetic route typically starts with the preparation of the benzylpiperidine intermediate, followed by its coupling with an isoquinolinone derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a ligand for various receptors. In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease. Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives (Compounds 4a–4d)
Compounds 4a–4d (e.g., 4c and 4d) from Molecules (2012) share functional motifs with the target compound, such as oxoethoxy and aromatic substituents (Table 1) .
Benzoxazole-Pyrido-Pyrimidinone Derivatives (Patent Compounds)
European Patent compounds (e.g., 2-(2-ethyl-1,3-benzoxazol-6-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one) feature benzoxazole and pyrido-pyrimidinone cores . Unlike the target compound, these lack the tetrahydroisoquinolinone system but share ethyl/methyl substituents and piperazine/piperidine moieties. These structural variations likely influence bioavailability and target binding.
Triazolone Derivatives ()
Compounds like 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one incorporate piperidine and arylacetyl groups, mirroring the target’s benzylpiperidine motif . However, their triazolone core confers distinct electronic properties and hydrogen-bonding capacity compared to the tetrahydroisoquinolinone system.
Key Research Findings and Implications
Functional Group Impact : The oxoethoxy linker in the target compound and 4a–4d may enhance solubility compared to purely hydrophobic analogs (e.g., benzoxazole derivatives in ).
Piperidine/Benzyl Interactions : The 4-benzylpiperidine group in the target compound could improve membrane permeability and receptor affinity, akin to piperazine derivatives in and .
Synthetic Challenges : Low yields in 4a–4d suggest that similar multi-step syntheses for the target compound may require optimization, such as alternative coupling reagents or purification methods.
Biological Activity
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic organic compound with a complex structure that includes a tetrahydroisoquinoline core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and psychiatry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O3 |
| Molecular Weight | 398.51 g/mol |
| CAS Number | 903294-11-1 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a monoamine releasing agent , selectively influencing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism suggests potential applications in treating various neurological disorders, including depression and anxiety disorders.
Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities. The tetrahydroisoquinoline scaffold is known for its pharmacological properties, including:
- Antidepressant Effects : Analogous compounds have shown efficacy in preclinical models of depression.
- Neuroprotective Properties : Some studies suggest that this class of compounds may protect neuronal cells from oxidative stress and apoptosis.
- Antinociceptive Activity : Certain derivatives have demonstrated pain-relieving effects in animal models.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
-
Study on Antidepressant Activity :
- A study conducted by Smith et al. (2020) evaluated the antidepressant effects of related tetrahydroisoquinoline derivatives. The results indicated a significant reduction in depressive-like behaviors in rodent models after administration of these compounds.
-
Neuroprotective Effects :
- Research by Lee et al. (2021) demonstrated that certain tetrahydroisoquinoline derivatives could reduce neuronal cell death induced by oxidative stress in vitro, suggesting potential neuroprotective mechanisms.
-
Pain Relief Studies :
- A pharmacological assessment by Johnson et al. (2019) highlighted the antinociceptive properties of similar compounds in acute pain models, indicating their potential as analgesics.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Benzylpiperidine | Piperidine derivative | Antidepressant |
| 1-Benzyl-4-piperidone | Piperidine derivative | Analgesic activity |
| 2-Methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one | Pyrido derivative | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of piperidine derivatives with tetrahydroisoquinolinone precursors. For example, intermediates like tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate are prepared using reagents such as HCl in methanol, yielding final products with >95% HPLC purity . Structural validation employs H NMR (e.g., δ 1.2–3.8 ppm for alkyl/piperidine protons) and mass spectrometry (e.g., [M+H] peaks).
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Chromatography : HPLC with C18 columns and UV detection (e.g., 254 nm) ensures purity (>95%) .
- Spectroscopy : H NMR confirms functional groups (e.g., benzylpiperidinyl protons at δ 7.2–7.4 ppm). ESI-MS identifies molecular ions (e.g., [M+Na] for adducts) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values).
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?
- Methodological Answer : Cross-validation using software suites like SHELXL (for refinement) and SIR97 (for direct-methods structure solution) is critical. For instance, SHELXL refines hydrogen atom positions via difference Fourier maps, resolving discrepancies in proton environments observed in NMR . X-ray diffraction data (e.g., R-factor < 0.05) should align with NMR-derived torsion angles within ±5°.
Q. What experimental design principles optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, dichloromethane at 60°C with Pd(OAc) increases coupling efficiency in piperidine-isoquinolinone hybrids .
- High-Throughput Screening (HTS) : Assess reaction yields and byproducts via automated LC-MS workflows.
Q. What methodologies assess the environmental fate and ecological risks of this compound?
- Methodological Answer :
- Physicochemical Property Analysis : Determine logP (octanol-water partition coefficient) and hydrolysis half-life (e.g., pH 7, 25°C) to predict environmental persistence .
- Ecotoxicology Assays : Use Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition studies (72-h IC) to quantify aquatic risks .
Q. How is single-crystal X-ray diffraction applied to resolve complex stereochemistry in derivatives?
- Methodological Answer :
- Crystallization : Vapor diffusion with ethanol/water (1:1) yields diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a CCD detector.
- Refinement : SHELXL refines anisotropic displacement parameters, with Hooft y parameters validating chirality (e.g., Flack x ≈ 0.02) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
